molecular formula C11H11NO3 B186798 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one CAS No. 103989-12-4

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B186798
CAS No.: 103989-12-4
M. Wt: 205.21 g/mol
InChI Key: NKYZULHJSPVQDR-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research . As part of the oxazolidinone class, this compound serves as a versatile synthetic intermediate for developing novel therapeutic agents . Oxazolidinones are renowned for their unique mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This mechanism is distinct from other protein synthesis inhibitors, making oxazolidinone-based structures particularly valuable for investigating solutions to multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 4-acetylphenyl substitution on the core oxazolidinone ring may offer a strategic site for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity . Beyond its antibacterial potential, the oxazolidinone core is a privileged structure in drug discovery, finding applications in diverse therapeutic areas such as antituberculosis, anticancer, and anti-inflammatory research . This product is intended for research purposes as a building block in synthetic chemistry programs and for biochemical screening in the development of new pharmacologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZULHJSPVQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365270
Record name 3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103989-12-4
Record name 3-(4-acetylphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of 1D and 2D NMR spectra, the precise arrangement of atoms within 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one can be determined.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. docsity.comnih.gov The chemical shifts are influenced by the electron density around the nucleus, which is in turn affected by the presence of neighboring atoms and functional groups. docsity.comsigmaaldrich.com

For the 4-Acetylphenyl group , the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm. acgpubs.org The protons of the acetyl group's methyl substituent (CH₃) are expected to resonate further upfield, typically in the range of 2.0-2.5 ppm. acgpubs.org In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield, often in the 195-210 ppm range. The aromatic carbons will have signals in the 120-140 ppm region. acgpubs.org

The oxazolidinone ring protons present a distinct set of signals. The two methylene (B1212753) protons (CH₂) within the ring are diastereotopic and will likely show separate signals, typically in the 3.5-4.5 ppm range in the ¹H NMR spectrum. researchcommons.org In the ¹³C NMR spectrum, the carbonyl carbon of the oxazolidinone ring will appear in the 150-160 ppm region, while the methylene carbons will resonate in the 40-70 ppm range. researchcommons.orgmdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
4-AcetylphenylAromatic CH7.0 - 8.0120 - 140
Acetyl CH₃2.0 - 2.525 - 30
Acetyl C=O-195 - 210
Oxazolidinone RingRing CH₂3.5 - 4.540 - 70
Ring C=O-150 - 160

To unambiguously assign the signals and understand the spatial relationships between atoms, a suite of 2D NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. This is crucial for tracing the connectivity within the 4-acetylphenyl and oxazolidinone ring systems. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. This allows for the definitive assignment of each carbon signal to its attached proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. This is particularly useful for establishing the connection between the 4-acetylphenyl group and the oxazolidinone ring via the nitrogen atom, as well as confirming the positions of quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of their bonding connectivity. researchgate.net This is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. nih.gov

The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum. The ketone carbonyl of the acetyl group is expected to show a strong absorption band around 1680 cm⁻¹. The amide-like carbonyl of the oxazolidinone ring will likely absorb at a higher frequency, typically in the range of 1750-1780 cm⁻¹. researchgate.netrdd.edu.iq

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the oxazolidinone ring and the acetyl methyl group will appear just below 3000 cm⁻¹. acgpubs.org

The C-N stretching vibration of the oxazolidinone ring is expected in the 1200-1350 cm⁻¹ region.

The C-O stretching of the ether linkage within the oxazolidinone ring will likely produce a strong band in the 1000-1300 cm⁻¹ range. researchcommons.org

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the aromatic ring's C=C bonds.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Acetyl C=OStretching~1680
Oxazolidinone C=OStretching1750 - 1780
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
C-NStretching1200 - 1350
C-O (ether)Stretching1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. miamioh.edu For this compound (C₁₁H₁₁NO₃), the molecular weight is approximately 205.21 g/mol . uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. miamioh.edu The fragmentation of the molecular ion provides valuable clues about the molecule's structure. researchgate.net Common fragmentation pathways for this compound might include:

Loss of the acetyl group (CH₃CO•), resulting in a fragment ion.

Cleavage of the oxazolidinone ring, leading to characteristic fragment ions.

Loss of small neutral molecules like CO or CO₂. ed.ac.uk

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the bond lengths, bond angles, and torsional angles with high precision.

This technique would reveal the planarity of the oxazolidinone ring and the relative orientation of the 4-acetylphenyl group with respect to the ring. mdpi.com It would also provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. mdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism)

While this compound itself is not chiral, derivatives of oxazolidinones are frequently used as chiral auxiliaries in asymmetric synthesis. In cases where a chiral center is introduced into the molecule, chiroptical spectroscopy, particularly Circular Dichroism (CD), becomes a vital tool. youtube.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and can be used to:

Determine the absolute configuration of a chiral center. digitellinc.com

Assess the enantiomeric purity of a sample. nih.gov

Study conformational changes in solution.

For chiral derivatives of this compound, the CD spectrum would exhibit characteristic positive or negative bands that serve as a fingerprint of its specific three-dimensional structure. youtube.com

Mechanistic Investigations of Oxazolidinone Ring Formation and Transformations

Reaction Pathways and Transition State Analysis

The formation of the 1,3-oxazolidin-2-one ring, particularly for N-aryl substituted variants like 3-(4-acetylphenyl)-1,3-oxazolidin-2-one, can proceed through several distinct mechanistic pathways. Computational studies, often employing density functional theory (DFT), have been instrumental in mapping these routes and analyzing the associated transition states.

One prominent pathway involves the cycloaddition of epoxides with isocyanates or their precursors. For instance, the reaction between a styrene-derived epoxide and chlorosulfonyl isocyanate (CSI) has been shown through DFT calculations to proceed via an asynchronous concerted pathway. nih.gov In this mechanism, the epoxide ring-opening, nucleophilic attack by the isocyanate nitrogen, and ring-closing attack by the oxygen occur simultaneously but not to the same extent in the transition state. nih.gov

Two primary channels exist for this cyclization, depending on which carbon of the epoxide is attacked by the nitrogen atom. nih.gov Theoretical calculations indicate a significant energetic preference for the transition state (TS1) where the nitrogen attacks the more substituted (benzylic) carbon of the epoxide. nih.gov This regioselectivity is attributed to the stabilization of the developing positive charge at the benzylic position in the transition state. nih.gov The potential energy profile shows this pathway is kinetically favored, leading to the corresponding oxazolidinone intermediate. nih.gov

Another well-studied route is the cascade reaction of stable sulfur ylides and nitro-olefins, which is catalyzed by both an acid and a base. Theoretical studies of this complex sequence reveal that the rate-determining and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. acs.org The reaction then proceeds through several intermediates, including a four-membered ring, before the final oxazolidinone product is formed. Analysis of one proposed rearrangement mechanism showed a transition state with an activation barrier of approximately 53.7 kcal/mol, rendering it kinetically impossible and suggesting an alternative pathway is operative. acs.org

The coupling of aziridines with carbon dioxide (CO2) also furnishes oxazolidinones. This reaction can proceed through either a synchronous or an asynchronous concerted pathway, depending on the specific product being formed. organic-chemistry.org The major product, a 5-substituted oxazolidinone, is formed via a synchronous, concerted pathway where the C-N bond cleavage of the aziridine (B145994) ring and the C-O bond formation occur concurrently. organic-chemistry.org In contrast, the minor, 4-substituted product forms through an asynchronous pathway. organic-chemistry.org

Role of Catalysts in Promoting Cyclization and Ring Opening

Catalysis is central to the efficient and selective synthesis of oxazolidinones. A wide array of catalysts, including metal complexes, organocatalysts, and enzymes, have been developed to promote both the ring-forming (cyclization) and ring-breaking (opening) reactions.

Organocatalysis: Non-metal catalysts are widely used. In the cascade synthesis from nitro-olefins, thiourea (B124793) acts as a Brønsted acid catalyst, activating the nitro-olefin and stabilizing the resulting nitronate intermediate through hydrogen bonding. acs.org Concurrently, N,N-dimethylaminopyridine (DMAP) functions as a nucleophilic catalyst, facilitating a key rearrangement step. acs.orgorganic-chemistry.org Pyridinium salts have also been shown to promote oxazolidinone formation from carbonylimidazole derivatives through a combination of Brønsted acid and nucleophilic catalysis. organic-chemistry.org

Metal Catalysis: Transition metals and other metal complexes are highly effective.

Lewis Acid Catalysis: Silver (Ag) catalysts can activate the triple bond of propargylic alcohols, acting as a π-Lewis acid to facilitate cyclization with isocyanates. organic-chemistry.org Cationic gold (Au) complexes catalyze the conversion of N-Boc-protected alkynylamines into oxazolidinones under mild conditions. organic-chemistry.org

Cycloaddition and Coupling Reactions: Lanthanide amides and nickel complexes catalyze the cycloaddition of aziridines with isocyanates or CO2. organic-chemistry.org Palladium (Pd) catalysts are used for the ring-opening cyclization of 2-vinylaziridines with CO2 and for intramolecular aminohydroxylation. organic-chemistry.org Copper (Cu) catalysts are effective for the cross-coupling of aryl iodides with amino alcohol carbamates to yield N-aryl oxazolidinones. organic-chemistry.org

Bifunctional Catalysis: Tetraarylphosphonium salts (TAPS) act as bifunctional catalysts, where the cation provides Brønsted acidity and the halide ion acts as a nucleophile to accelerate the regioselective ring-opening of epoxides in their reaction with isocyanates. organic-chemistry.org

The table below summarizes various catalytic systems employed in the synthesis of the oxazolidinone ring.

Catalyst TypeExample Catalyst / SystemReaction TypeMechanistic Role
Organocatalyst Thiourea / DMAPCascade reaction of nitro-olefinsBrønsted acid and nucleophilic catalysis
Pyridinium SaltsAcylation/CyclizationBrønsted acid and nucleophilic catalysis
Phosphazene BaseIntramolecular hydroamidationStrong base catalysis
Metal Catalyst Silver (Ag) Acetate / DMAPCyclization of propargylic alcoholsπ-Lewis acid activation of alkyne
Cationic Gold (Au) ComplexCyclization of alkynylaminesLewis acid activation
Palladium (Pd) ComplexesRing-opening cyclizationPromotes cyclization with CO2; aminohydroxylation
Copper (Cu) ComplexesCross-couplingCatalyzes N-arylation
Lanthanide (Ln) AmidesCycloadditionReaction of aziridines with CO2
Tetraarylphosphonium SaltsCycloaddition of epoxides/isocyanatesBifunctional Brønsted acid/nucleophile catalysis
Photocatalyst Iridium (Ir) ComplexIntramolecular C-H aminationGenerates reactive amidyl radical via PCET

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insights into reaction mechanisms, helping to distinguish between competing pathways and understand product distributions.

In the formation of oxazolidinones from epoxides and CSI, computational analysis revealed that the activation barrier for the kinetically favored pathway is 26.7 kcal/mol in dichloromethane. nih.gov The subsequent formation of the key intermediate is a highly favorable, exergonic process. nih.gov Such studies can accurately predict experimental outcomes; a calculated energy difference of just 0.5 kcal/mol between two competing transition states correctly predicted a nearly 1:1 product ratio observed experimentally. nih.gov

For some multi-step syntheses, the stereochemistry of the final product is determined in an early, irreversible step. acs.org For example, in an organocatalytic cascade, the free energy barriers for the initial addition determine the diastereoselectivity, with the trans configuration being favored (ΔG‡ = 14.2 kcal/mol) over the cis (ΔG‡ = 16.5 kcal/mol). acs.org Because this step is not reversible, the stereochemical information is locked in for the remainder of the reaction sequence. acs.org

The distinction between kinetic and thermodynamic control is crucial. wikipedia.orglibretexts.orgopenstax.org A kinetically controlled reaction, often run at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). wikipedia.orgopenstax.org A thermodynamically controlled reaction, typically at higher temperatures where reactions are reversible, favors the most stable product. wikipedia.orgopenstax.org In the Diels-Alder reaction of cyclopentadiene (B3395910) and furan, the less stable endo product is formed faster and predominates under kinetic control, while the more stable exo product is favored under thermodynamic control. wikipedia.org This principle allows chemists to select for a desired product by carefully choosing reaction conditions.

Kinetic studies have also been performed on the transformation (ring-opening) of the oxazolidinone ring system, providing data on activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These studies show how solvent composition and other conditions affect reaction rates. libretexts.org

The following table presents selected kinetic and thermodynamic data for relevant oxazolidinone formation reactions.

Reaction SystemParameterValueSignificance
Epoxide + CSIActivation Energy (TS1)26.7 kcal/molQuantifies the kinetic barrier to the preferred reaction pathway. nih.gov
Epoxide + CSIIntermediate Formation-30.4 kcal/mol (Exergonic)Shows the thermodynamic driving force for the reaction to proceed after the initial barrier. nih.gov
Sulfur Ylide + Nitro-olefinΔG‡ (trans)14.2 kcal/molLower free energy barrier compared to cis, leading to high diastereoselectivity. acs.org
Sulfur Ylide + Nitro-olefinΔG‡ (cis)16.5 kcal/molHigher energy barrier, making this pathway less favorable. acs.org
Aziridine + CO2Activation Energy (2-TS)14.6 kcal/molKinetic barrier for the initial nucleophilic attack to form the key intermediate. organic-chemistry.org

Electrophilic and Nucleophilic Activation Mechanisms

The formation and transformation of the oxazolidinone ring rely on the interplay between nucleophiles (electron-rich species) and electrophiles (electron-poor species). Activation strategies often focus on enhancing the reactivity of one of these components.

Electrophilic Activation: This involves making a molecule more susceptible to nucleophilic attack, often by creating a stronger positive or partial positive charge.

Lewis Acid Activation: A Lewis acid catalyst can coordinate to an atom (like oxygen), withdrawing electron density and making an adjacent carbon more electrophilic. In an acid-mediated synthesis, a proton can coordinate to the epoxide oxygen, making the epoxide ring more susceptible to nucleophilic attack by the carbamate (B1207046) oxygen. researchgate.net

Reagent-Based Activation: In some syntheses, a reagent is used to convert a poor electrophile into a highly reactive one. For example, carboxylic anhydrides, which are moderately reactive, can be activated by methanesulfonyl chloride (MsCl). organic-chemistry.org This forms a highly reactive mixed anhydride (B1165640) intermediate, which is readily attacked by nucleophiles. organic-chemistry.org This strategy significantly improves yields by preventing the formation of less reactive side products. organic-chemistry.org

Nucleophilic Activation: This involves increasing the reactivity of the nucleophile.

Base-Mediated Deprotonation: A base can deprotonate a molecule to generate a more potent nucleophile (an anion). In the synthesis of lactams from oxazolidinone precursors, a strong base like lithium hexamethyldisilazide (LHMDS) is used to generate a carbanion, which then acts as the nucleophile. nih.gov

Nucleophilic Catalysis: A catalyst can itself be a nucleophile, reacting with a substrate to form a more reactive intermediate. As mentioned, DMAP can act as a nucleophilic catalyst in certain oxazolidinone syntheses. acs.orgorganic-chemistry.org

Interestingly, the oxazolidinone ring itself, typically formed from nucleophilic attack on a carbonyl, can later function as an electrophile . nih.gov The carbonyl carbon of the oxazolidinone is electrophilic and can be attacked by strong carbon-based nucleophiles (carbanions), leading to ring-opening and the formation of new products like chiral lactams. nih.gov This demonstrates the dual reactivity profile of the oxazolidinone system.

Intermediate Identification and Characterization

Many reactions leading to oxazolidinones are not single-step processes but proceed through a series of reactive intermediates. While often too transient to be isolated, these species are frequently identified and characterized through a combination of spectroscopic methods, trapping experiments, and computational modeling.

In the synthesis from epoxides and isocyanates, computational studies have characterized the structures of the key transition states and the resulting oxazolidinone intermediates. nih.gov Similarly, in the chromium-catalyzed reaction of aziridines and CO2, a chromium-coordinated alkoxide intermediate has been identified as the central species from which the final products are formed. organic-chemistry.org

More complex cascade reactions involve multiple distinct intermediates. The organocatalytic synthesis of oxazolidinones from sulfur ylides and nitro-olefins is proposed to proceed through an isoxazoline (B3343090) N-oxide intermediate, which subsequently rearranges. acs.org An alternative pathway involves the formation of four-membered ring intermediates (INT6 and INT7) prior to the final ring expansion and rearrangement. acs.org

In some cases, a proposed intermediate can be a different heterocyclic ring system that rearranges to the final product. One proposed mechanism for the formation of N-substituted oxazolidinones involves an initial cyclization to an oxazinanone intermediate, which then undergoes a rearrangement through a bicyclic intermediate to yield the more stable five-membered oxazolidinone ring. nih.gov In syntheses involving the activation of carboxylic anhydrides with MsCl, a mixed anhydride has been proposed as the key reactive intermediate responsible for the high efficiency of the acylation. organic-chemistry.org

The identification of these intermediates is critical for a complete mechanistic understanding, allowing for the rationalization of product formation, stereoselectivity, and the role of catalysts in guiding the reaction along a desired pathway.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its molecular geometry, vibrational frequencies, and electronic structure in the ground state. researchgate.net These calculations allow for the optimization of bond lengths and angles, which can then be compared with experimental data if available. researchgate.net

The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.netnih.gov For instance, a smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.

| HOMO-LUMO Gap | 5.3 | Energy difference, related to chemical reactivity and kinetic stability. |

Note: This table is illustrative and based on typical values for similar aromatic heterocyclic compounds.

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to rotation around single bonds, particularly the N-C bond connecting the phenyl ring to the oxazolidinone ring. Conformational analysis using DFT involves systematically rotating key dihedral angles and calculating the energy of each resulting structure to map the potential energy surface. nih.gov This process identifies the most stable, lowest-energy conformation of the molecule.

Studies on related oxazolidine (B1195125) structures have shown that the stability can be influenced by substituents. For example, oxazolidines with phenyl substituents at the nitrogen atom (position 3) have been found to be less stable than those with methyl substituents. researchgate.net The acetyl group on the phenyl ring in the title compound likely influences the rotational barrier and the preferred orientation of the two ring systems relative to each other.

DFT calculations are instrumental in elucidating reaction mechanisms. The synthesis of N-aryl oxazolidinones can involve the reaction of an aryl isocyanate with an epoxide or the cyclization of a carbamate (B1207046) precursor. orgsyn.org A common route involves the reaction of an N-aryl carbamate with a glycidyl (B131873) derivative. orgsyn.org

Computational chemists can model this reaction pathway by identifying the structures of reactants, transition states, and products. By calculating the energies of these species, they can determine the activation energy barrier for the reaction. researchgate.net A lower energy barrier indicates a faster reaction. For the formation of this compound, DFT would be used to model the key bond-forming step—the intramolecular cyclization that forms the oxazolidinone ring—and to calculate the energy required to overcome the transition state.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and track its atomic movements over nanoseconds. This allows for a thorough exploration of the conformational space, revealing how the molecule flexes, bends, and rotates in a more realistic, solvated environment. This can uncover important, short-lived conformations that might be missed by static DFT calculations.

Quantitative Structure-Property Relationships (QSPR) in Synthetic Efficiency or Stability

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with a specific property, such as synthetic yield or chemical stability. To build a QSPR model for oxazolidinones, one would first synthesize a series of derivatives related to this compound and measure their stability or the efficiency of their synthesis. nih.gov

Next, a variety of molecular descriptors (e.g., electronic properties from DFT, steric parameters, topological indices) would be calculated for each compound. Statistical methods, such as multiple linear regression, are then used to create an equation that links these descriptors to the observed property. A successful QSPR model could then be used to predict the stability or synthetic efficiency of new, yet-to-be-synthesized oxazolidinone derivatives, guiding future synthetic efforts.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, which serves as a powerful way to validate both the computational model and experimental findings. DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.netnih.gov Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. orgsyn.orgresearchgate.net

These predicted spectra are often compared with experimental data. A good match between the calculated and observed spectra for this compound would provide strong evidence that the computed lowest-energy structure is correct.

Table 2: Comparison of Typical Experimental and Predicted Spectroscopic Data for Oxazolidinone Derivatives

Spectroscopy Parameter Typical Experimental Range Predicted Value (Hypothetical)
IR C=O (oxazolidinone) 1716-1750 cm⁻¹ orgsyn.orgnih.gov ~1735 cm⁻¹
IR C=O (acetyl) ~1680 cm⁻¹ mdpi.com ~1685 cm⁻¹
¹H NMR CH₂ (oxazolidinone) δ 3.8-4.8 ppm orgsyn.orgwiley-vch.de δ 4.0-4.6 ppm
¹H NMR CH₃ (acetyl) ~δ 2.6 ppm mdpi.com ~δ 2.5 ppm

| ¹H NMR | Aromatic H | δ 7.1-8.0 ppm orgsyn.org | δ 7.2-7.9 ppm |

Note: This table is illustrative. Predicted values are based on DFT calculations for similar structures and are compared to typical ranges found in the literature.

Derivatization and Chemical Transformations of 3 4 Acetylphenyl 1,3 Oxazolidin 2 One

Functionalization of the 4-Acetylphenyl Group

The 4-acetylphenyl substituent provides a rich platform for derivatization, allowing for modifications of both the acetyl group and the aromatic ring itself.

The acetyl group is a versatile functional handle that can be readily transformed into a variety of other groups. Standard organic transformations can be applied to modify this ketone, leading to a diverse array of derivatives.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol, yielding 3-(4-(1-hydroxyethyl)phenyl)-1,3-oxazolidin-2-one. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid affecting the oxazolidinone ring.

Oxidation: While the acetyl group itself is at a relatively high oxidation state, the broader molecular structure can undergo oxidative metabolism. For instance, in related oxazolidinone antibiotics like Linezolid (B1675486), oxidation can occur on the morpholine (B109124) ring, a process often mediated by hepatic enzymes. nih.gov For 3-(4-acetylphenyl)-1,3-oxazolidin-2-one, enzymatic or chemical oxidation could potentially hydroxylate the aromatic ring or other aliphatic positions.

Condensation Reactions: The acetyl group's α-protons are acidic enough to participate in various condensation reactions. For example, aldol (B89426) condensations with aromatic aldehydes can extend the carbon skeleton, forming chalcone-like structures. Claisen condensation with esters can introduce a β-dicarbonyl moiety, a useful precursor for synthesizing heterocyclic systems.

Transformation Reagent/Condition Product Type
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
OxidationBiological (e.g., CYP enzymes)Hydroxylated derivatives
Aldol CondensationAldehyde, Base (e.g., NaOH)α,β-Unsaturated Ketone
Claisen CondensationEster, Strong Base (e.g., NaOEt)β-Dicarbonyl Compound

Electrophilic aromatic substitution (EAS) provides a direct method for introducing new functional groups onto the phenyl ring. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the N-oxazolidinone group and the acetyl group. masterorganicchemistry.comlibretexts.org

The N-aryl bond connects the phenyl ring to the nitrogen atom of the oxazolidinone. The lone pair on this nitrogen can be delocalized into the aromatic ring, making the N-oxazolidinone group an activating, ortho, para-director . organicchemistrytutor.comlibretexts.org Conversely, the acetyl group is a carbonyl-containing substituent that withdraws electron density from the ring through resonance, making it a deactivating, meta-director . libretexts.orgtalkingaboutthescience.com

When these competing effects are considered, the powerful activating and ortho, para-directing nature of the N-oxazolidinone group typically dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho to the oxazolidinone substituent (and meta to the acetyl group).

Common EAS reactions include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). masterorganicchemistry.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (e.g., FeBr₃, AlCl₃) installs a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions are generally not effective due to the presence of the deactivating acetyl group, which would inhibit the reaction.

Reaction Reagents Expected Major Product Position Directing Group Influence
NitrationHNO₃, H₂SO₄ortho to oxazolidinoneN-oxazolidinone (ortho, para director) overrides acetyl (meta director)
BrominationBr₂, FeBr₃ortho to oxazolidinoneN-oxazolidinone (ortho, para director) overrides acetyl (meta director)

Transformations Involving the Oxazolidinone Ring System

The oxazolidinone ring is not merely a passive scaffold; it can be actively involved in chemical transformations, most notably through ring-opening reactions or modifications at its other positions.

The oxazolidinone ring can be viewed as a stable, cyclic carbamate (B1207046). Under specific conditions, it can undergo nucleophilic attack and ring-opening. This strategy is particularly valuable for the synthesis of β-amino alcohols and their derivatives, including β-amino acids. nih.govbeilstein-journals.orgorganic-chemistry.org

A notable transformation is the decarboxylative ring-opening, where the oxazolidinone acts as a latent equivalent of an aziridine (B145994). nih.gov This reaction can be initiated by strong nucleophiles, leading to the formation of β-functionalized amines. For instance, reaction with chalcogenolate anions (derived from disulfides or diselenides) can produce β-chalcogen amines. nih.gov This provides a pathway to novel amino acid derivatives that are otherwise challenging to synthesize.

In many biologically active oxazolidinones, such as the antibiotic Linezolid, the C5 position of the ring bears a substituent that is crucial for activity. mdpi.com While the parent compound this compound is unsubstituted at C4 and C5, synthetic routes often start from precursors like (S)-epichlorohydrin, which allow for the introduction of a hydroxymethyl group at the C5 position. acs.org This group can then be further modified. For example, it can be acylated or converted into a leaving group (e.g., mesylate) to allow for substitution with various nucleophiles, including azides, thiols, or amines, leading to a wide range of C5-functionalized analogs. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the N-Aryl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While the title compound itself is a product of such a coupling (an N-arylation), its N-aryl moiety can be further functionalized if it bears a suitable handle, such as a halogen or triflate. nih.govorganic-chemistry.org

For instance, a synthetic precursor like 3-(4-bromophenyl)-1,3-oxazolidin-2-one would be an excellent substrate for Suzuki-Miyaura coupling reactions. wikipedia.orglibretexts.org Reacting this bromo-derivative with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base would generate biaryl or styrenyl derivatives, respectively. organic-chemistry.orgmdpi.com This approach dramatically expands the structural diversity achievable from the core oxazolidinone scaffold.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Coupling Reaction Substrate Coupling Partner Catalyst System Product Type
Suzuki-Miyaura3-(4-Bromophenyl)-1,3-oxazolidin-2-oneArylboronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)3-(Biphenyl-4-yl)-1,3-oxazolidin-2-one derivatives
Buchwald-Hartwig3-(4-Bromophenyl)-1,3-oxazolidin-2-oneAmine (R₂NH)Pd Catalyst, Phosphine (B1218219) Ligand, Base3-(4-Aminophenyl)-1,3-oxazolidin-2-one derivatives

Stereoselective Transformations in Derivatization

The introduction of new stereogenic centers into a pre-existing molecular framework is a cornerstone of modern synthetic chemistry, enabling the generation of complex, optically active molecules from simpler, achiral or racemic precursors. In the derivatization of this compound, the acetyl group serves as a prime target for stereoselective transformations, offering a gateway to a variety of chiral derivatives. The prochiral ketone of the acetyl moiety presents two enantiotopic faces to incoming reagents, and a successful stereoselective transformation relies on the ability of a chiral reagent or catalyst to differentiate between these faces, leading to the preferential formation of one enantiomer of the resulting alcohol over the other.

A key and well-documented strategy for achieving such transformations is the enantioselective reduction of ketones to secondary alcohols. This approach often employs chiral reducing agents, where the stereochemical outcome is dictated by the chirality of the reagent itself. A notable example of this strategy can be extrapolated from the successful enantioselective reduction of related heterocyclic compounds. For instance, the enantioselective reduction of 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione to the corresponding chiral 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone has been achieved with high efficiency and stereoselectivity using chiral borane (B79455) reagents. sci-hub.se Specifically, the use of (-)-B-chlorodiisopinocampheylborane [(-)-DIP-Chloride®] and (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride®] allows for the selective synthesis of either the (R) or (S) enantiomer of the corresponding alcohol with excellent enantiomeric excess (e.e.). sci-hub.se

Drawing a parallel to this established methodology, the acetyl group of this compound can be stereoselectively reduced to furnish the corresponding chiral 1-(4-(2-oxooxazolidin-3-yl)phenyl)ethanol. The use of (R)- and (S)-selective reducing agents would, in principle, allow for the controlled synthesis of both enantiomers of this chiral alcohol, which can then serve as versatile intermediates for further derivatization.

The hypothetical outcomes of such a stereoselective reduction are presented in the table below, illustrating the expected products and high enantioselectivities based on analogous systems.

Table 1: Hypothetical Stereoselective Reduction of this compound

Starting MaterialChiral Reducing AgentProductExpected Enantiomeric Excess (e.e.)
This compound(+)-DIP-Chloride®(S)-1-(4-(2-oxooxazolidin-3-yl)phenyl)ethanol>95%
This compound(-)-DIP-Chloride®(R)-1-(4-(2-oxooxazolidin-3-yl)phenyl)ethanol>95%

The successful execution of such stereoselective transformations is critical as it opens the door to the synthesis of a wide array of enantiomerically pure compounds. The resulting chiral alcohols can be further functionalized at the hydroxyl group, or the oxazolidinone ring can be manipulated to generate more complex molecular architectures, all while retaining the newly established stereocenter. This control over stereochemistry is paramount in fields such as medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can have a profound impact on biological activity or material properties.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for the determination of oxazolidinone-class compounds. mdpi.comnih.gov It is a cornerstone for assessing the purity of "3-(4-Acetylphenyl)-1,3-oxazolidin-2-one" and for real-time monitoring of its synthesis. The technique's versatility allows for the separation of the main compound from impurities with high resolution and efficiency. By tracking the consumption of reactants and the formation of the product, HPLC provides critical data for reaction optimization and endpoint determination.

Due to the presence of a chromophoric acetylphenyl group, "this compound" can be readily detected using a UV-Vis spectrophotometric detector. This method is robust, cost-effective, and provides excellent linearity for quantitative analysis. The selection of an appropriate wavelength, typically the maximum absorbance (λmax) of the analyte, ensures high sensitivity. A typical reversed-phase HPLC method is often utilized for this class of compounds.

Table 1: Illustrative HPLC-UV Method Parameters

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength ~254 nm
Typical Retention Time 4-6 minutes

For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govsemanticscholar.org This hyphenated technique is invaluable for confirming the identity of "this compound" by providing its molecular weight. Furthermore, LC-MS is a powerful tool for identifying unknown impurities and degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns (MS/MS). nih.gov Electrospray ionization (ESI) is a common ionization source used for this type of analysis.

Table 2: Representative LC-MS Parameters

Parameter Condition
Chromatography System UPLC/HPLC
Column C18 (e.g., 150 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range 100 - 500 m/z
Expected Ion [M+H]⁺ m/z 206.08

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, but its application to "this compound" is contingent upon the compound's thermal stability and volatility. Given its molecular weight and polar functional groups, direct GC analysis may be challenging without thermal degradation. If the compound is found to be unstable at typical GC inlet temperatures, derivatization techniques could be employed to increase its volatility and thermal stability, thereby making it amenable to GC-MS analysis.

Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

Thin-Layer Chromatography (TLC) is an indispensable technique for rapid, qualitative monitoring of chemical reactions. libretexts.org It is a fast and inexpensive method to screen reaction conditions and determine if a reaction is complete. researchgate.net By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, one can visually track the disappearance of the reactant spot and the appearance of the product spot ("this compound"). The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.

Table 3: Example of TLC for Reaction Monitoring

Lane Description Observed Spots Interpretation
1 Starting Material (e.g., 4-Acetylaniline) Single spot at Rf = 0.70 Reference for reactant
2 Reaction Mixture (at time = 1 hr) Spots at Rf = 0.70 and Rf = 0.45 Reaction in progress
3 Reaction Mixture (at time = 4 hr) Faint spot at Rf = 0.70, strong spot at Rf = 0.45 Reaction nearing completion
4 Purified Product Single spot at Rf = 0.45 Pure "this compound"

Note: Rf values are hypothetical and depend on the specific mobile phase (e.g., Ethyl Acetate/Hexane mixture) and stationary phase (e.g., silica gel) used.

Quantitative Analytical Techniques in Non-Biological Matrices

For the quantitative determination of "this compound" in contexts such as bulk drug substance or chemical formulations, fully validated analytical methods are required. The HPLC-UV method described previously is often the method of choice for this purpose. Method validation is performed according to established guidelines (e.g., ICH) to ensure the method is reliable, accurate, and precise for its intended use. jofamericanscience.org

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 4: Summary of Typical Quantitative Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods for oxazolidinone rings is a primary area of future research. Current syntheses often involve hazardous reagents and generate significant waste. orgsyn.org Future pathways should prioritize green chemistry principles.

Key areas of focus include:

Atom-Economic Reactions: The use of carbon dioxide (CO2) as a C1 source for the synthesis of 2-oxazolidinones is a promising, 100% atom-economic approach. rsc.orgresearchgate.net Research into catalysts that can facilitate this reaction under mild conditions is crucial.

Catalyst Development: The exploration of both homogeneous and heterogeneous catalysts that are recyclable and operate under green conditions is essential. researchgate.net Polystyrene-supported organocatalysts, for example, have shown promise for the conversion of epoxy amines into 2-oxazolidinone (B127357) scaffolds. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted methods have demonstrated efficiency in the synthesis of chiral oxazolidin-2-ones, offering a faster and potentially more sustainable alternative to conventional heating. mdpi.com

Electrogenerated Bases (EGBs): EGBs are emerging as sustainable alternatives to traditional stoichiometric bases in organic synthesis and could be applied to oxazolidinone synthesis to reduce waste and improve reaction precision. researchgate.net

Exploration of Underutilized Reaction Methodologies

Expanding the synthetic toolkit for 3-(4-acetylphenyl)-1,3-oxazolidin-2-one involves exploring reaction methodologies that are not yet standard for this class of compounds.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes in terms of safety, efficiency, and scalability, especially for multi-step syntheses. researchgate.netnih.gov Implementing flow chemistry for the production of oxazolidinones could lead to more controlled and reproducible outcomes. rsc.orgresearchgate.net For instance, a seven-step continuous flow synthesis of Linezolid (B1675486) has been successfully demonstrated without intermediate purification. researchgate.net

Photochemical Reactions: The use of photochemical methods, such as those employing fluorinated ethylene (B1197577) propylene (B89431) flow reactors, can enable the synthesis of complex N-containing heterocycles from simple precursors, a methodology that could be adapted for novel oxazolidinone derivatives. mdpi.com

Solid-Phase Synthesis: The first solid-phase synthesis of oxazolidinones has been described, involving the cycloaddition of resin-bound epoxides with isocyanates. nih.gov This approach is particularly useful for creating libraries of compounds for drug discovery. nih.gov

Advanced Computational Modeling for Property Prediction and Mechanism Understanding

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new chemical entities. For this compound and its analogs, advanced computational modeling can provide significant insights.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to predict the activity of oxazolidinone derivatives. nih.gov These models can guide the design of new compounds with enhanced properties. nih.gov

Density Functional Theory (DFT): DFT calculations are invaluable for understanding reaction mechanisms, such as the regio- and stereospecificity of cycloaddition reactions used in synthesizing related heterocyclic compounds. zenodo.org This understanding can lead to more rational and efficient synthetic designs. DFT can also be used to investigate the properties of novel eutectic mixtures involving oxazolidinone-based structures. dntb.gov.ua

Molecular Docking and Dynamics: Molecular docking studies can predict the binding interactions of oxazolidinone derivatives with their biological targets. researchgate.net Molecular dynamics simulations further provide insights into the stability and conformational changes of the ligand-receptor complex over time. mdpi.com However, challenges remain, such as poor correlation between docking scores and activity for some derivatives, which may be due to factors like induced fit mechanisms and the intrinsic flexibility of biological targets. qut.edu.au

Design of Structurally Diverse Oxazolidinone Scaffolds for Specific Chemical Applications

The versatility of the oxazolidinone scaffold allows for the design of a wide range of derivatives with tailored properties for specific applications. nih.govrsc.orgresearchgate.net The this compound core provides a key starting point for such diversification.

Modification of the Phenyl Ring: The acetyl group on the phenyl ring of the title compound is a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities to probe structure-activity relationships.

Chiral Auxiliaries: Oxazolidinones are widely employed as chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov Designing novel chiral oxazolidinone scaffolds derived from this compound could lead to new and more effective auxiliaries for stereocontrolled reactions.

Bioisosteric Replacement: The oxazolidinone ring can act as a bioisostere for groups like carbamates, ureas, and amides, offering improved metabolic and chemical stability. nih.govresearchgate.net This principle can be used to design novel compounds with enhanced drug-like properties.

Conformationally Constrained Analogues: Introducing conformational constraints, for example by replacing flexible ring systems with rigid bicyclic structures, can lead to compounds with improved potency and altered spectrum of activity. nih.gov

Challenges in Scalable Synthesis and Process Optimization

Translating a laboratory-scale synthesis to an industrial, scalable process presents numerous challenges that must be addressed for the commercial viability of this compound and related compounds.

Process Safety and Exothermic Reactions: Scaling up reactions can introduce safety hazards, such as delayed exothermic events and gas evolution, which require careful monitoring and control. acs.org

Cost-Effectiveness and Raw Material Availability: The cost and availability of starting materials and reagents are critical considerations for large-scale synthesis. acs.orgmdpi.com Expensive catalysts or starting materials can render a process economically unfeasible. acs.org

Process Optimization and Control: Achieving consistent product quality and yield on a large scale requires rigorous process optimization. asianpharmtech.comosicsnetwork.com This involves identifying and controlling Critical Process Parameters (CPPs) such as temperature, pH, and mixing speed. asianpharmtech.com Techniques like Design of Experiments (DoE) and Process Analytical Technology (PAT) are crucial for successful optimization and scale-up. asianpharmtech.comlucideon.com

Purification: The removal of impurities, including colored byproducts, can be challenging at a large scale and may require the development of specific crystallization or slurrying procedures to achieve the desired purity. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.